ABI-011 -

ABI-011

Catalog Number: EVT-258073
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABI-011, also known as NAB-5404; NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. ABI-011 significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, ABI-011 demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. ABI-011 exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. ABI-011 was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Source and Classification

ABI-011 is classified as an albumin-binding anticancer drug. Albumin, a protein found abundantly in blood plasma, serves as a natural carrier for drugs, enhancing their pharmacokinetics and biodistribution. The development of ABI-011 leverages this property to facilitate targeted delivery to tumor sites, making it a promising candidate in the field of cancer therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABI-011 involves several chemical reactions that modify albumin to enhance its drug-carrying capabilities. Key methods include:

  1. Covalent Coupling: Utilizing agents such as N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form stable bonds between ABI-011 and albumin.
  2. Non-Covalent Interactions: Exploiting hydrophobic and ionic interactions to facilitate drug binding without permanent modification of the protein structure.
  3. Optimization Techniques: Employing high-throughput screening methods to evaluate various formulations and conditions for maximizing binding efficiency and stability .
Molecular Structure Analysis

Structure and Data

ABI-011's molecular structure is characterized by its interaction with human serum albumin (HSA). The compound's design includes functional groups that allow it to bind effectively to the Sudlow sites on HSA, which are critical for drug transport. Key structural features include:

  • Molecular Weight: Approximately 66.5 kDa for HSA.
  • Binding Sites: The primary binding sites are Sudlow site I and II, which facilitate the interaction with various hydrophobic drugs .
  • Stability: The albumin structure provides a stable environment for ABI-011, enhancing its solubility and half-life in circulation.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the development of ABI-011 primarily focus on the conjugation processes that enhance its therapeutic properties. Important reactions include:

  1. Esterification: Forming ester bonds between carboxylic acid groups on ABI-011 and hydroxyl groups on albumin.
  2. Hydrophobic Interactions: Utilizing the natural affinity of ABI-011 for fatty acid binding sites on albumin.
  3. Thermal Stability Tests: Evaluating how temperature variations affect the integrity of ABI-011 when bound to albumin .
Mechanism of Action

Process and Data

ABI-011 operates through a mechanism that enhances drug delivery specifically to tumor tissues. The process includes:

  1. Targeted Binding: ABI-011 binds to albumin, which naturally accumulates in tumor sites due to the enhanced permeability and retention effect.
  2. Release Mechanism: Once at the tumor site, ABI-011 is released from albumin, allowing for localized therapeutic action against cancer cells.
  3. Improved Pharmacokinetics: The binding increases the circulation time of ABI-011 in the bloodstream, leading to higher concentrations at target sites while reducing systemic toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ABI-011 are critical for its functionality as a therapeutic agent:

  • Solubility: High solubility in physiological conditions due to its albumin binding nature.
  • Stability: Maintains structural integrity under various pH levels, making it suitable for intravenous administration.
  • Molecular Characteristics:
    • Hydrodynamic diameter: Approximately 10 nm.
    • Isoelectric point: Around 4.7, influencing its charge properties in biological systems .
Applications

Scientific Uses

ABI-011 has significant potential applications in cancer therapy:

Introduction to ABI-011 as a Novel Antineoplastic Agent

ABI-011 (also designated as NAB-5404 and NTB-011) represents a significant advancement in the evolution of tubulin-targeting chemotherapeutic agents. This novel thiocolchicine dimer belongs to the vascular disrupting agent (VDA) class and exhibits dual inhibitory activity against both tubulin polymerization and topoisomerase I. Its development stems from systematic efforts to overcome limitations of earlier colchicine-derived compounds while leveraging the therapeutic potential of microtubule disruption. Preclinical studies demonstrate exceptional potency, with significant antiangiogenic and vascular disrupting activities observed at nanomolar concentrations in both in vitro and in vivo models [1] [2]. The molecular architecture of ABI-011—characterized by its dimeric structure and thiocolchicine scaffold—confers enhanced binding affinity to tubulin and improved pharmacokinetic properties compared to monomeric colchicinoids.

Historical Context of Colchicum Alkaloids in Oncology

The therapeutic application of Colchicum alkaloids in oncology has foundations in ancient medicinal practices. Colchicine, the principal alkaloid of Colchicum autumnale (autumn crocus), was first isolated in 1820 and has been used medicinally since antiquity for inflammatory conditions like gout [6] [9]. Its antimitotic properties were identified in the 1930s when researchers observed its ability to arrest cell division by binding tubulin and inhibiting microtubule assembly. This mechanism—disruption of the mitotic spindle during metaphase—established colchicine as a prototype for antimitotic cancer therapeutics [9]. However, colchicine’s narrow therapeutic index and severe systemic toxicity (including myelosuppression and neurotoxicity) precluded its clinical utility as an anticancer agent despite potent in vitro activity. This limitation drove the development of semi-synthetic derivatives with improved safety profiles. Demecolcine, a colchicine derivative, saw limited use in hematological malignancies but still exhibited significant toxicity. ABI-011 emerged as a structurally optimized successor, engineered as a thiocolchicine dimer to enhance tubulin binding affinity while reducing off-target effects. Its dimeric structure allows bivalent interactions with tubulin dimers, significantly increasing binding avidity compared to monomeric colchicine [1] [6].

Classification Within Nanotherapeutic Drug Conjugates

ABI-011 occupies a distinct niche within the spectrum of nanotherapeutic approaches, classified specifically as a small-molecule vascular disrupting agent (VDA). Unlike nanoparticle-encapsulated formulations (e.g., liposomal doxorubicin), ABI-011 functions as an unconjugated small molecule, though its physicochemical properties necessitate advanced delivery solutions [1] [4]. Its poor aqueous solubility requires formulation in dimethyl sulfoxide (DMSO) for in vitro and preclinical studies, presenting challenges for clinical translation. This characteristic aligns it with other hydrophobic chemotherapeutics (e.g., paclitaxel) that have benefited from nano-delivery platforms to improve bioavailability and reduce toxicity [4] [5]. The rationale for potential future nano-formulation of ABI-011 is compelling: nanocarriers (liposomes, polymeric nanoparticles, or albumin-bound systems) could overcome pharmacokinetic limitations by:

  • Enhancing tumor-specific accumulation via the enhanced permeability and retention (EPR) effect
  • Reducing systemic exposure and off-target toxicity
  • Providing controlled release kinetics at the tumor site
  • Bypassing multidrug resistance (MDR) mechanisms mediated by efflux transporters [4] [5]

VDAs like ABI-011 are further subclassified based on their mechanism of vascular collapse: they selectively target and disrupt the established tumor vasculature, causing secondary tumor cell death through ischemia and necrosis. This contrasts with antiangiogenic agents (e.g., bevacizumab) that primarily inhibit new blood vessel formation [1].

Table 1: Classification of ABI-011 Within Anticancer Therapeutics

Classification LevelCategoryCharacteristicsRepresentative Agents
Primary ClassMicrotubule-Targeting AgentBinds tubulin, disrupts microtubule dynamicsVinca alkaloids, Taxanes, Colchicinoids
Mechanistic SubclassVascular Disrupting Agent (VDA)Targets existing tumor vasculature, causing vascular collapse and tumor necrosisCombretastatin A4 phosphate (CA4P), ABI-011
Structural CategoryThiocolchicine DimerDimeric structure with sulfur-modified colchicine scaffoldABI-011 (unique)
Delivery ApproachSmall Molecule TherapeuticLow molecular weight compound requiring solubilization (DMSO)ABI-011 (current), Combretastatins

Rationale for Development: Addressing Unmet Needs in Solid Tumors

The development of ABI-011 was driven by significant unmet therapeutic needs in advanced solid tumors, particularly those resistant to conventional chemotherapy and antiangiogenic agents. Solid tumors often develop compensatory survival mechanisms that limit the efficacy of single-pathway inhibitors, necessitating agents with multimodal mechanisms [1] [4] [7].

Microvascular Efficiency: Tumors rely on structurally abnormal vasculature characterized by leaky, disorganized vessels with poor perfusion. ABI-011 exploits this vulnerability by inducing rapid depolymerization of endothelial cell microtubules, leading to cytoskeletal collapse, increased vascular permeability, and ultimately, vessel occlusion. In the chicken embryonic chorioallantoic membrane (CAM) assay, ABI-011 demonstrated exceptional potency, inhibiting >90% of microvessel formation at 5 µg and disrupting established microvessels even at 0.01 µg/ml concentrations. This potency significantly exceeded that of the reference VDA, combretastatin A4 phosphate (CA4P), suggesting a potentially broader therapeutic index [1].

Overcoming Resistance: Tumor resistance frequently involves overexpression of ABC efflux transporters (e.g., P-glycoprotein) that expel chemotherapeutics from cancer cells. Colchicine-site binders like ABI-011 may retain activity against tumors resistant to taxanes or vinca alkaloids due to distinct binding sites on tubulin. Moreover, its dual inhibition of topoisomerase I provides a complementary mechanism to overcome resistance pathways dependent on DNA repair [1] [4].

Targeting Hypoxic Niches: Poorly vascularized, hypoxic regions within tumors are often refractory to conventional chemotherapy and radiation. By collapsing tumor vasculature, ABI-011 induces widespread necrosis in these regions, potentially eliminating sanctuary sites harboring resistant cell populations [4] [7]. This effect is particularly relevant for biliary tract cancers (BTCs), where hypoxic microenvironments contribute to therapy resistance. Notably, 5-8% of BTCs exhibit amplification of MDM2, leading to p53 inactivation; the ability of VDAs to function independently of p53 status offers a therapeutic advantage in these genetically defined subsets [7].

Table 2: Preclinical Profile of ABI-011 Compared to Reference VDAs

ParameterABI-011CA4P (Combretastatin A4 Phosphate)Fosbretabulin
Molecular ClassThiocolchicine DimerCis-stilbene ProdrugCombretastatin Analogue
Primary TargetTubulin β-subunit (colchicine site) & Topo ITubulin β-subunit (colchicine site)Tubulin β-subunit (colchicine site)
Antiangiogenic Activity (CAM assay)>90% inhibition at 5 µg~60-80% inhibition at comparable doses~70-85% inhibition
Vascular Disruption (EC50)0.01 µg/ml (established microvessels)0.1-1.0 µg/ml0.05-0.5 µg/ml
Dual InhibitionTubulin + Topoisomerase ITubulin onlyTubulin only
Reported Therapeutic IndexSuperior to CA4P [1]ModerateModerate

Properties

Product Name

ABI-011

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.